Lipophilicity (LogP) Differentiation: N-(Heptan-2-yl)cyclohexanamine vs. N-Butylcyclohexanamine
The target compound exhibits a significantly higher calculated octanol-water partition coefficient (LogP) compared to its shorter-chain analog N-butylcyclohexanamine [1][2]. This increased lipophilicity is a direct consequence of the extended heptyl chain and influences its behavior in biphasic systems and biological membranes .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 4.27 |
| Comparator Or Baseline | N-Butylcyclohexanamine (LogP: 3.10) |
| Quantified Difference | ΔLogP = 1.17 (38% higher LogP) |
| Conditions | Calculated using standard fragment-based methods (e.g., XLogP3) |
Why This Matters
A higher LogP indicates greater hydrophobicity, which is critical for applications requiring specific lipid bilayer permeability or organic-phase extraction efficiency, guiding selection for medicinal chemistry campaigns or environmental fate studies.
- [1] ChemSrc. (2018). N-(2-heptyl)cyclohexylamine CAS No. 132666-32-1. Retrieved from m.chemsrc.com. View Source
- [2] ChemSrc. (n.d.). N-butylcyclohexanamine CAS No. 10108-56-2. Retrieved from m.chem960.com. View Source
